molecular formula C11H9ClO3 B2355171 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 879927-52-3

4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2355171
CAS No.: 879927-52-3
M. Wt: 224.64
InChI Key: LOAXNQQBFLSZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound features a chloromethyl group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 7-position on the chromenone ring

Scientific Research Applications

4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one typically involves the chloromethylation of a suitable precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually mild, and the process involves the electrophilic substitution of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-formyl-5-hydroxy-7-methyl-2H-chromen-2-one.

    Reduction: Formation of 4-methyl-5-hydroxy-7-methyl-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of key signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-7-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 5-position.

    4-(methyl)-5-hydroxy-7-methyl-2H-chromen-2-one: Lacks the chloromethyl group at the 4-position.

    5-hydroxy-7-methyl-2H-chromen-2-one: Lacks both the chloromethyl and methyl groups at the 4- and 7-positions, respectively.

Uniqueness

4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-(chloromethyl)-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAXNQQBFLSZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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